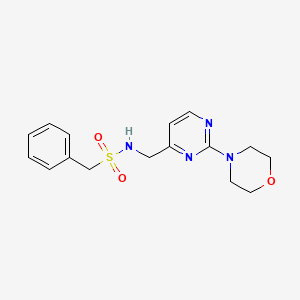

N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide

Beschreibung

N-((2-Morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a morpholine ring at the 2-position. The methylene bridge connects the pyrimidine to the sulfonamide group, which is further attached to a phenyl ring.

Eigenschaften

IUPAC Name |

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c21-24(22,13-14-4-2-1-3-5-14)18-12-15-6-7-17-16(19-15)20-8-10-23-11-9-20/h1-7,18H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZIIZCPEKEANX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-morpholin-4-ylpyrimidin-5-yl)-1-phenylmethanesulfonamide, with a molecular formula of and a molecular weight of 342.39 g/mol. Its structure features a pyrimidine ring substituted with a morpholine group and a phenylmethanesulfonamide moiety, which is crucial for its biological interactions.

This compound primarily acts as an inhibitor of the mechanistic target of rapamycin (mTOR), a key regulator in cell growth and metabolism. The interaction with mTOR modulates various cellular processes, including:

- Signal Transduction : Inhibition of mTOR affects pathways involved in protein synthesis and cell proliferation.

- Cytokine Secretion : The compound can influence immune responses by modulating cytokine release.

- Cellular Proliferation : It has potential applications in treating cancers by inhibiting tumor cell growth.

1. Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it effectively inhibits the proliferation of various cancer cell lines by targeting mTOR signaling pathways. For instance, it has demonstrated efficacy against breast cancer and leukemia models.

2. Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects. By regulating cytokine production, it may offer therapeutic benefits in autoimmune diseases and inflammatory conditions.

3. Kinase Inhibition

As a kinase inhibitor, it shows promise in modulating protein kinase activities, which are critical for various cellular functions. This property makes it a candidate for further development in treating diseases characterized by aberrant kinase activity.

Case Studies

Several studies highlight the biological activity of this compound:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

a) N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonamide (CAS 296273-95-5)

- Core Structure : Shares the phenylmethanesulfonamide backbone but lacks the pyrimidine-morpholine moiety.

- Physicochemical Properties :

- Key Difference: The dimethylphenyl group increases lipophilicity compared to the target compound’s polar morpholinopyrimidine group, likely reducing aqueous solubility but enhancing membrane permeability.

b) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

- Core Structure : Contains a bromo-substituted pyrimidine with a morpholine ring and a sulfanyl linker.

- The target compound’s methylene linker and absence of halogens could improve metabolic stability.

c) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Core Structure: Integrates a pyrazolopyrimidine scaffold with fluorinated chromenone and benzenesulfonamide groups.

- Key Difference: Fluorine atoms and chromenone substituents enhance binding affinity and metabolic stability but may reduce selectivity due to increased hydrophobicity.

Physicochemical and Pharmacokinetic Profiles

*LogP estimated using fragment-based methods. The target compound’s morpholine group improves solubility compared to dimethylphenyl or brominated analogs.

Q & A

Q. What synthetic routes are recommended for N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Start with precursor pyrimidine derivatives (e.g., diols or aldehydes) and functionalize the 4-position via nucleophilic substitution or reductive amination. For example, oxidize diols to aldehydes using NaIO₄ in THF/H₂O (5:1 ratio) at room temperature, as demonstrated in analogous sulfonamide syntheses .

- Step 2: Optimize solvent systems (e.g., THF/water mixtures) and stoichiometric ratios of reagents (e.g., morpholine derivatives) to improve yield.

- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity using TLC/HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- Spectroscopy: Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, sulfonamide protons typically appear downfield (δ 3.0–3.5 ppm) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ions) .

- Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

- Reference Data: Cross-validate spectral results with NIST Chemistry WebBook or crystallographic databases .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved across studies?

Methodological Answer:

- Step 1: Standardize assay conditions (e.g., buffer pH, temperature, cell lines) to minimize variability.

- Step 2: Perform dose-response curves (IC₅₀/EC₅₀) in triplicate and apply statistical tests (e.g., ANOVA) to identify outliers .

- Step 3: Use computational docking (AutoDock Vina, Schrödinger Suite) to compare binding poses across protein conformations. For example, sulfonamide derivatives often target kinase domains or sulfotransferases .

Q. What computational strategies predict binding mechanisms with target proteins?

Methodological Answer:

- Molecular Docking: Generate ligand-protein complexes using crystal structures (PDB) of related targets (e.g., kinases). Prioritize hydrogen bonds between the sulfonamide group and conserved residues (e.g., Lys/Arg) .

- Molecular Dynamics (MD): Simulate binding stability (100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility .

- Free Energy Calculations: Use MM/GBSA to estimate binding free energy, focusing on contributions from the morpholine ring’s solvation .

Q. How does crystallographic data inform conformational analysis of this compound?

Methodological Answer:

- Step 1: Grow single crystals via slow evaporation (e.g., DCM/methanol mixtures) and collect X-ray diffraction data (Cu-Kα radiation) .

- Step 2: Solve the structure using SHELX and refine with Olex2. Analyze torsion angles (e.g., C-SO₂-N) to confirm planarity, which impacts binding .

- Step 3: Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding between sulfonamide and morpholine O atoms) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields or spectroscopic data?

Methodological Answer:

- Root Cause Analysis: Compare reaction parameters (e.g., temperature, catalyst loading) across studies. For example, NaIO₄ oxidation efficiency varies with solvent ratios .

- Validation: Reproduce experiments with controlled variables (e.g., inert atmosphere for moisture-sensitive steps) .

- Collaborative Verification: Share raw data (NMR FID files, XRD images) via open-access platforms for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.